![molecular formula C9H9BrN4O3 B14009252 [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea CAS No. 93298-08-9](/img/structure/B14009252.png)
[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea is a complex organic compound characterized by its unique structure, which includes a bromine atom, a nitrophenyl group, and an ethylideneamino urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea typically involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with urea under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, which facilitates the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, resulting in the formation of amino derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrophenyl groups play a crucial role in its reactivity and biological activity. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-nitrophenyl)ethanone: A precursor in the synthesis of [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea with similar structural features.
4-Nitrophenylhydrazine: Shares the nitrophenyl group and is used in similar synthetic applications.
N-(4-Nitrophenyl)urea: Contains the nitrophenyl and urea moieties, making it structurally related.
Uniqueness
This compound is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
93298-08-9 |
|---|---|
Formule moléculaire |
C9H9BrN4O3 |
Poids moléculaire |
301.10 g/mol |
Nom IUPAC |
[[2-bromo-1-(4-nitrophenyl)ethylidene]amino]urea |
InChI |
InChI=1S/C9H9BrN4O3/c10-5-8(12-13-9(11)15)6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H3,11,13,15) |
Clé InChI |
LZGBERKZDHMRAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=NNC(=O)N)CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
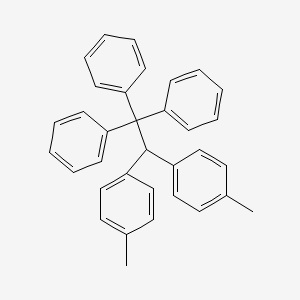
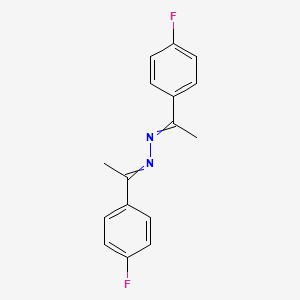
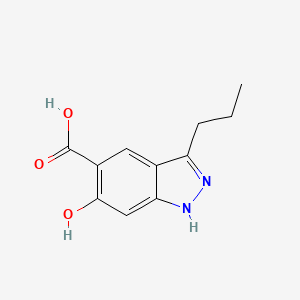
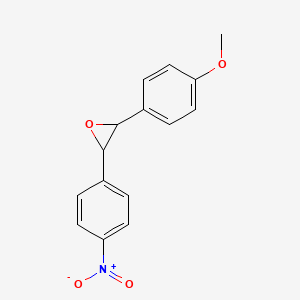
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
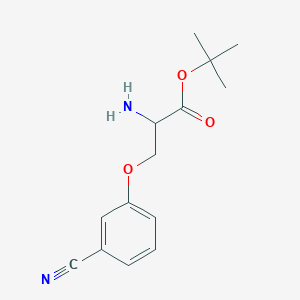
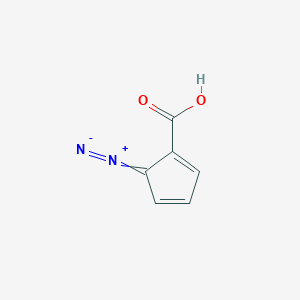
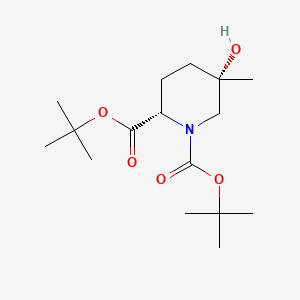
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
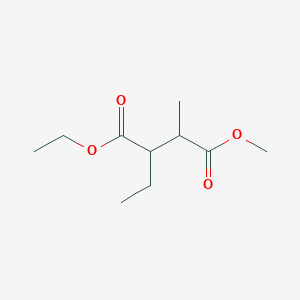
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)

